

Application Notes and Protocols: Isopropyl Methyl Sulfide as a Nucleophile in Substitution Reactions

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Compound of Interest

Compound Name: *Isopropyl methyl sulfide*

Cat. No.: *B074500*

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Introduction

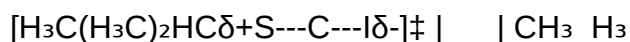
Isopropyl methyl sulfide is a valuable nucleophile in SN2 substitution reactions, offering a method for the introduction of the isopropylthiomethyl group onto a variety of substrates. The sulfur atom in **isopropyl methyl sulfide** is highly nucleophilic due to the polarizability of the sulfur atom and the electron-donating nature of the alkyl groups.^{[1][2]} This allows it to readily attack electrophilic carbon centers, such as those in alkyl halides, leading to the formation of sulfonium salts. These sulfonium salts can be useful intermediates in organic synthesis.

This document provides detailed application notes and protocols for the use of **isopropyl methyl sulfide** as a nucleophile in substitution reactions, with a focus on the synthesis of S-isopropyl-S-methylsulfonium iodide.

Reaction Mechanism and Kinetics

The reaction of **isopropyl methyl sulfide** with an alkyl halide, such as methyl iodide, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.^{[3][4][5]} In this concerted, single-step reaction, the lone pair of electrons on the sulfur atom attacks the electrophilic carbon of the alkyl halide, while simultaneously displacing the halide leaving group.^{[3][4][5]}

The rate of the SN2 reaction is dependent on the concentration of both the nucleophile (**isopropyl methyl sulfide**) and the electrophile (alkyl halide).[3][4] The reaction rate is sensitive to steric hindrance at the electrophilic carbon and on the nucleophile.[6] Due to the steric bulk of the isopropyl group, **isopropyl methyl sulfide** is a moderately hindered nucleophile and will react more slowly than less hindered sulfides like dimethyl sulfide.[6]



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, shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="

[CH₃S⁺(CH(CH₃)₂)CH₃] I⁻];

reactant -> transition_state [label="Backside Attack"]; transition_state -> product
[label="Leaving Group Departure"]; } caption: "SN2 mechanism for the reaction of **isopropyl methyl sulfide** with methyl iodide."

Quantitative Data

The following table summarizes typical, illustrative quantitative data for the SN2 reaction of various sulfides with methyl iodide. Please note that specific experimental data for **isopropyl methyl sulfide** is not readily available in the literature; therefore, the values presented are representative and based on general principles of SN2 reactivity.

Nucleophile	Electrophile	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
Dimethyl sulfide	Methyl iodide	Acetone	25	12	~95
Isopropyl methyl sulfide	Methyl iodide	Acetone	25	24	~85
Diethyl sulfide	Methyl iodide	Acetone	25	18	~90
tert-Butyl methyl sulfide	Methyl iodide	Acetone	25	72	Low to none

Experimental Protocols

Protocol 1: Synthesis of S-isopropyl-S-methylsulfonium Iodide

This protocol describes the synthesis of S-isopropyl-S-methylsulfonium iodide via the SN2 reaction of **isopropyl methyl sulfide** with methyl iodide.

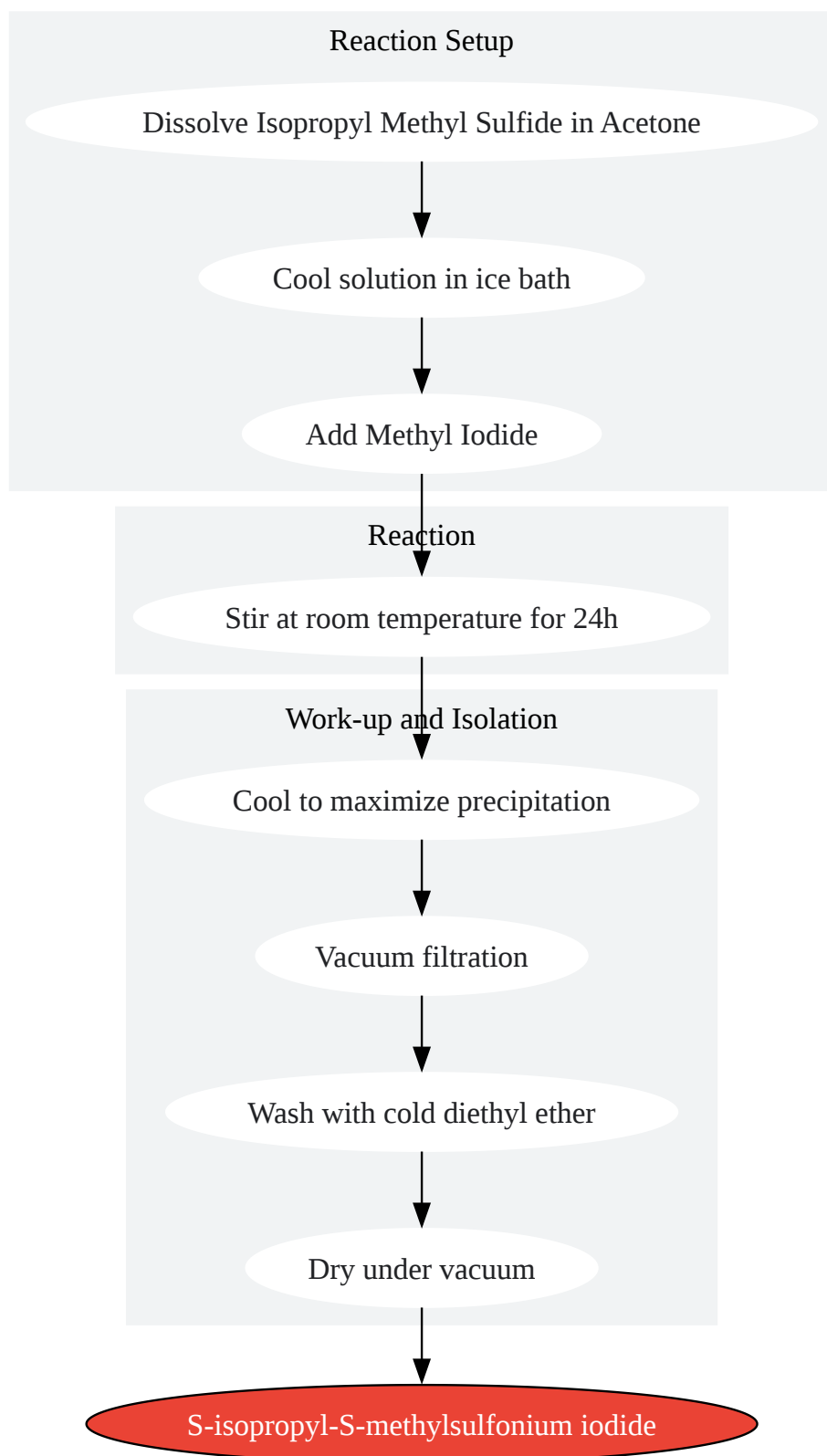
Materials:

- **Isopropyl methyl sulfide** (97% or higher)
- Methyl iodide (99% or higher)
- Acetone (anhydrous)
- Diethyl ether (anhydrous)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser

- Ice bath
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add **isopropyl methyl sulfide** (1.0 eq).
- Dissolve the **isopropyl methyl sulfide** in anhydrous acetone (approximately 10 mL per gram of sulfide).
- Cool the solution in an ice bath.
- Slowly add methyl iodide (1.1 eq) to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture at room temperature for 24 hours. A white precipitate of the sulfonium salt should form.
- After 24 hours, cool the reaction mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to obtain S-isopropyl-S-methylsulfonium iodide as a white crystalline solid.



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Spectroscopic Data (Predicted)

The following table provides predicted ^1H and ^{13}C NMR spectroscopic data for S-isopropyl-S-methylsulfonium iodide. These are estimated values based on the known effects of the sulfonium group and analogous structures.

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
^1H	~3.5	Septet	1H	$-\text{S}^+-\text{CH}-(\text{CH}_3)_2$
^1H	~2.9	Singlet	3H	$-\text{S}^+-\text{CH}_3$
^1H	~1.5	Doublet	6H	$-\text{S}^+-\text{CH}-(\text{CH}_3)_2$
^{13}C	~50	CH	-	$-\text{S}^+-\text{CH}-(\text{CH}_3)_2$
^{13}C	~30	CH_3	-	$-\text{S}^+-\text{CH}_3$
^{13}C	~22	CH_3	-	$-\text{S}^+-\text{CH}-(\text{CH}_3)_2$

Safety Precautions

- **Isopropyl methyl sulfide** is a flammable liquid.
- Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
- Acetone and diethyl ether are highly flammable. Avoid open flames and sparks.

Conclusion

Isopropyl methyl sulfide serves as an effective, albeit sterically hindered, nucleophile in $\text{S}_{\text{N}}2$ reactions for the synthesis of S-isopropyl-S-methylsulfonium salts. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired scale.

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